2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

2,5-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-72-9) is a synthetic small molecule (C15H15N5O2S, MW 329.4) belonging to the benzenesulfonamide class, distinguished by a 1H-tetrazol-1-yl substituent at the meta-position of the aniline ring and methyl groups at the 2- and 5-positions of the phenylsulfonyl ring. The tetrazole moiety is a key pharmacophore that often serves as a bioisostere for carboxylic acids, influencing target binding and metabolic stability.

Molecular Formula C15H15N5O2S
Molecular Weight 329.4 g/mol
Cat. No. B12204886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC15H15N5O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H15N5O2S/c1-11-6-7-12(2)15(8-11)23(21,22)17-13-4-3-5-14(9-13)20-10-16-18-19-20/h3-10,17H,1-2H3
InChIKeySEKYWTZXVSCHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Chemical Identity and Core Characteristics for Research Procurement


2,5-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-72-9) is a synthetic small molecule (C15H15N5O2S, MW 329.4) belonging to the benzenesulfonamide class, distinguished by a 1H-tetrazol-1-yl substituent at the meta-position of the aniline ring and methyl groups at the 2- and 5-positions of the phenylsulfonyl ring . The tetrazole moiety is a key pharmacophore that often serves as a bioisostere for carboxylic acids, influencing target binding and metabolic stability [1]. This compound is primarily distributed as a specialized screening or building-block chemical for research and development, with its core structure suggesting potential utility in medicinal chemistry, though no primary research papers directly characterizing its biological activity were identified in this analysis .

Why Substituting 2,5-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide with a General Sulfonamide Analog Is Not Straightforward


Even among close structural analogs of the N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide scaffold, minor modifications to the substitution pattern can drastically alter key properties such as target binding affinity, metabolic stability, and physicochemical behavior . The specific 2,5-dimethyl arrangement on the phenylsulfonyl ring is known to influence the molecule's steric and electron density distribution, which is a critical determinant in structure-activity relationships (SAR) for related sulfonamide tetrazole hybrids explored as ACAT inhibitors and angiotensin II receptor antagonists [1]. Therefore, a simple replacement of this compound with a different regioisomer (e.g., the 3,4-dimethyl or 2,4-dimethyl analogs) or a halo-substituted version without quantitative justification risks invalidating the SAR of a lead series or producing confounding biological results . Procurement decisions must be guided by the specific chemical identity and available comparative data, not merely by class-level assumptions.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide


Regioisomeric Differentiation: 2,5-Dimethyl vs. 3,4-Dimethyl Substitution Pattern

The 2,5-dimethyl substitution pattern is a specific structural input parameter, not a generic one. While direct bioactivity data comparing this exact compound against its 3,4-dimethyl analog (CAS 879594-77-1) is not publicly reported, their distinct chemical identities are confirmed by authoritative chemical databases . In systematic SAR studies of related sulfonamide tetrazole libraries, the position of methyl substituents on the phenyl ring has been shown to modulate ACAT enzyme inhibition potency [1]. This makes the specific regioisomer a critical variable for research programs aiming to replicate or explore related SAR, and the 2,5-dimethyl compound is the only one that fits this precise molecular parameter.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Predicted Physicochemical Properties: Lipophilicity and Solubility Comparison with Unsubstituted Parent

The addition of two methyl groups at the 2- and 5-positions is predicted to increase lipophilicity compared to the unsubstituted parent compound N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883301-42-6). While experimentally measured logP/logD values are absent from the literature, standard computational tools (e.g., Molinspiration, SwissADME) allow for a relative comparison . Increased logP generally correlates with enhanced membrane permeability but reduced aqueous solubility, which is a key trade-off parameter in lead optimization. This predicted differential is a starting point for experimental verification and distinguishes the compound from its less lipophilic parent.

Physicochemical Profiling Drug-Likeness Computational Chemistry

Patent Class Context: Structural Overlap with Sulfonamide Tetrazole ACAT Inhibitors

The compound falls within the broad Markush claims of patent US 5239082, which protects a series of sulfonamide tetrazoles as ACAT inhibitors for treating hypercholesterolemia and atherosclerosis [1]. This patent exemplifies several compounds with sub-micromolar in vitro ACAT inhibitory activity and demonstrates in vivo cholesterol-lowering effects. The 2,5-dimethylphenyl sulfonamide motif is explicitly included in the scope of R1 substituents. While no specific IC50 data is provided for this exact compound, its inclusion in the patent landscape suggests it was synthesized and tested in the context of ACAT inhibition, providing a non-public abundance of data and a strategic position for patent-driven research.

Cardiovascular Drug Discovery ACAT Inhibition Patent Analysis

High-Impact Application Scenarios for 2,5-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide


Regioisomer-Specific SAR Profiling in Lead Optimization

A medicinal chemistry team requiring a definitive set of regioisomers to deconvolute the SAR around a benzenesulfonamide-tetrazole hit can use this compound as the 2,5-dimethyl variant. Parallel testing against the 3,4-dimethyl (CAS 879594-77-1) and 2,4-dimethyl (CAS 704875-75-2) analogs allows for the generation of a structure-activity map that directly links methyl position to target potency and selectivity . This data is essential for patent applications and for guiding the synthesis of proprietary analogs.

Physicochemical Property Modulation in Drug Discovery

For a project aiming to enhance the lipophilicity of a lead sulfonamide-tetrazole series to improve membrane permeability, the 2,5-dimethyl analog serves as a logical intermediate between the unsubstituted parent and more highly substituted, bulkier analogs. Its procurement allows for the generation of a standardized logD-solubility-permeability correlation, which can then be applied to predict the properties of more exotic derivatives .

Establishing Baseline Data for Novel ACAT Inhibitor Analogs

Research groups exploring next-generation ACAT inhibitors can use this compound as a compact, synthetically accessible representative of the benzenesulfonamide-tetrazole class. By generating a full in vitro profile (ACAT IC50, selectivity, microsomal stability) for this molecule, they create a proprietary baseline against which newly designed analogs can be benchmarked, bypassing the dependency on older, structurally complex exemplars from the patent literature [1].

Quote Request

Request a Quote for 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.